Methyl 5-(3-methoxyphenyl)-3-oxopentanoate
Overview
Description
Methyl 5-(3-methoxyphenyl)-3-oxopentanoate is a useful research compound. Its molecular formula is C13H16O4 and its molecular weight is 236.26 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis Applications
Methyl 5-(3-methoxyphenyl)-3-oxopentanoate plays a role in various synthetic processes. Lv et al. (2013) highlighted its use in synthesizing tetrahydro-γ-carboline compounds, which are significant in both synthetic and biological contexts. This synthesis involves a series of reactions including enamination, oxidative annulation, and reduction, demonstrating the compound's versatility in complex organic synthesis (Lv et al., 2013).
Chemical Modification and Derivative Formation
The chemical structure of this compound allows for its modification and formation of derivatives. Wang et al. (2011) isolated new phenylpropanoids and propanoates from Morinda citrifolia, indicating the compound's potential in creating new chemical entities with distinct structures and properties (Wang et al., 2011).
Role in Amino Acid Synthesis
Shimohigashi et al. (1976) demonstrated the compound's role in synthesizing specific amino acids, such as L-2-Amino-5-arylpentanoic acids, which are constituents in AM-toxins. This synthesis process showcases its utility in producing biologically significant amino acids (Shimohigashi et al., 1976).
Component in Complex Organic Molecules
Eggen et al. (2000) utilized this compound in the total synthesis of cryptophycin-24 (Arenastatin A), a component of the cryptophycins. Their work shows its applicability in constructing complex organic molecules, particularly in medicinal chemistry (Eggen et al., 2000).
Applications in Organic Reactions
Greene and Lewis (1978) explored its use in organic reactions, specifically in acid-catalyzed rearrangements within the furan series. This research demonstrates its potential in facilitating specific types of chemical reactions (Greene & Lewis, 1978).
Properties
IUPAC Name |
methyl 5-(3-methoxyphenyl)-3-oxopentanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O4/c1-16-12-5-3-4-10(8-12)6-7-11(14)9-13(15)17-2/h3-5,8H,6-7,9H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJVCJQGFWXEZRP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CCC(=O)CC(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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